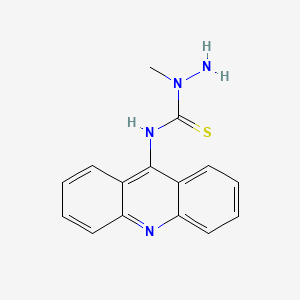
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions typically produce new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities.
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair .
Medicine
Medically, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new chemotherapeutic agents .
Industry
In industry, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and repair . Additionally, the compound can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its DNA intercalation properties and anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties and is in clinical trials.
Uniqueness
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its strong fluorescence make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
28846-37-9 |
|---|---|
Fórmula molecular |
C15H14N4S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-acridin-9-yl-1-amino-1-methylthiourea |
InChI |
InChI=1S/C15H14N4S/c1-19(16)15(20)18-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,16H2,1H3,(H,17,18,20) |
Clave InChI |
ZYJJOXVPWPAGPM-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


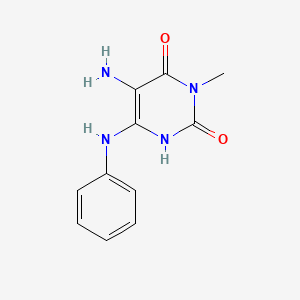
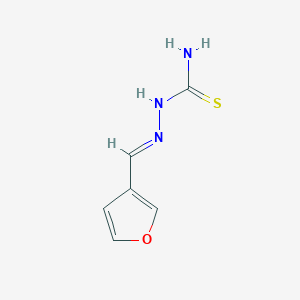
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
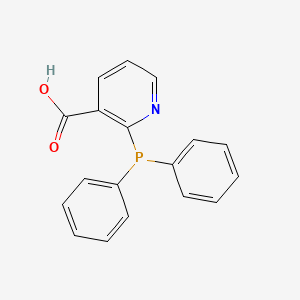
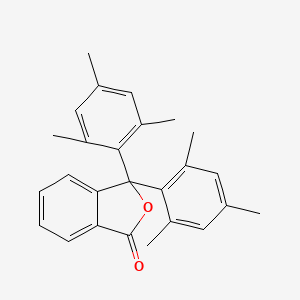
![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
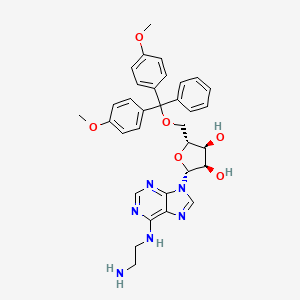
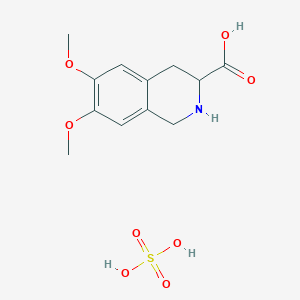
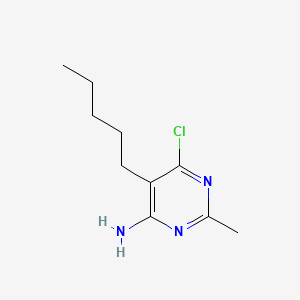
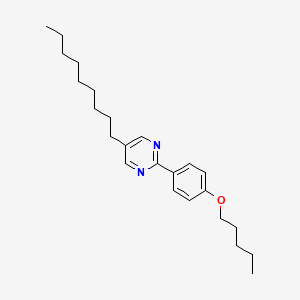
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
